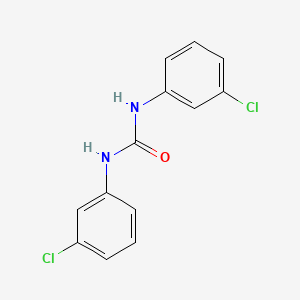
1,3-Bis(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(3-chlorophenyl)urea is a member of ureas.
Applications De Recherche Scientifique
Anti-Cancer Applications
Symmetrical N,N'-diarylureas, including 1,3-bis(3-chlorophenyl)urea derivatives, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting a promising pathway for developing non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).
Nonlinear Optical Properties
Bis-chalcone derivatives, including those related to 1,3-bis(3-chlorophenyl)urea, have been synthesized and demonstrated significant nonlinear optical properties. Their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities are notably higher than urea, highlighting their potential in photonic and optoelectronic applications (Shettigar et al., 2006).
Synthesis Techniques
A new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea has been developed, showcasing a high-yield process that may facilitate easier production for further research and application. This method emphasizes the compound's accessible synthesis route, broadening its research and application scope (Zhu Hui, 2007).
Molecular Interactions and Structural Studies
The interaction of 1,3-bis(4-nitrophenyl)urea with various anions has been studied, revealing insights into hydrogen bonding mechanisms that could be relevant for understanding similar interactions in derivatives of 1,3-bis(3-chlorophenyl)urea. These findings contribute to the broader knowledge of supramolecular chemistry and the development of advanced materials (Boiocchi et al., 2004).
Supramolecular Structures
Research on 1,3-bis(m-cyanophenyl)urea, which shares structural similarities with 1,3-bis(3-chlorophenyl)urea, focuses on its role in forming diverse supramolecular structures. These structures have potential applications in gel formation, drug delivery systems, and the creation of novel materials (Capacci-Daniel et al., 2015).
Propriétés
Numéro CAS |
13208-31-6 |
|---|---|
Nom du produit |
1,3-Bis(3-chlorophenyl)urea |
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
1,3-bis(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
Clé InChI |
HMOUVTOOMLBCPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
13208-31-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



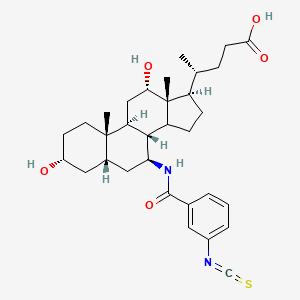
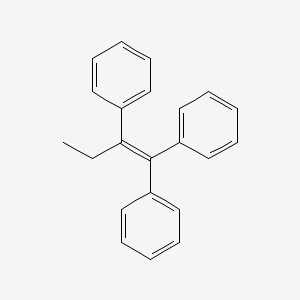
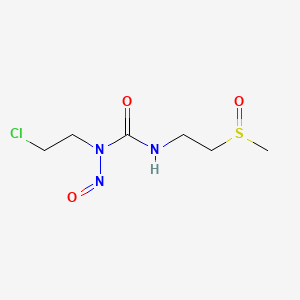
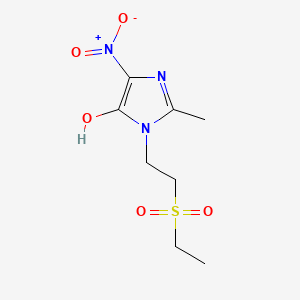
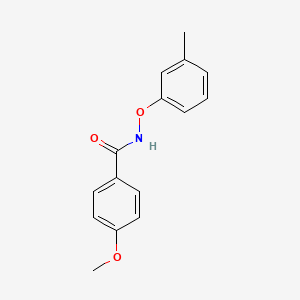
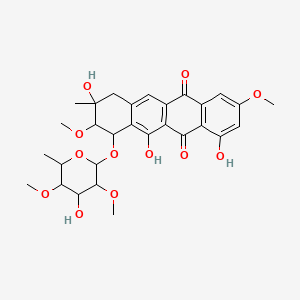
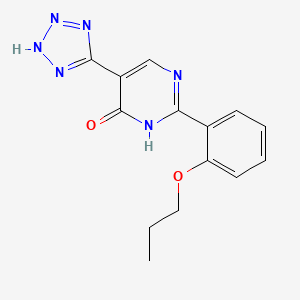

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
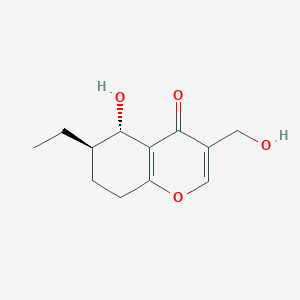
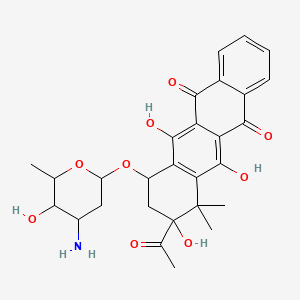
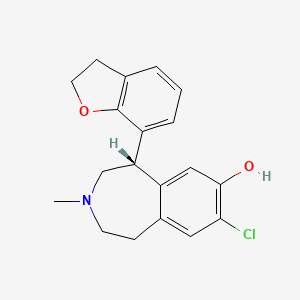
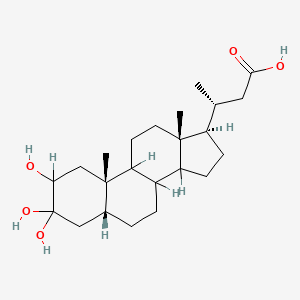
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)